molecular formula C4H10ClFN4 B13464590 4-Azido-3-fluorobutan-1-amine hydrochloride CAS No. 2901086-23-3

4-Azido-3-fluorobutan-1-amine hydrochloride

Cat. No.: B13464590
CAS No.: 2901086-23-3
M. Wt: 168.60 g/mol
InChI Key: UCYVVOAIBPIMOV-UHFFFAOYSA-N
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Description

4-Azido-3-fluorobutan-1-amine hydrochloride is a chemical compound that features both azide and fluorine functional groups. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The presence of the azide group makes it a versatile intermediate for further chemical transformations, while the fluorine atom can impart unique properties to the molecule, such as increased metabolic stability and altered electronic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-3-fluorobutan-1-amine hydrochloride typically involves multiple steps. One common method starts with the fluorination of a suitable butanamine precursor. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents. The resulting 3-fluorobutan-1-amine is then subjected to azidation, which can be carried out using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing the reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors to maintain precise control over reaction parameters and to enhance safety, given the potentially hazardous nature of azide compounds.

Chemical Reactions Analysis

Types of Reactions

4-Azido-3-fluorobutan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common and typically require specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents under controlled conditions.

Major Products Formed

    Triazoles: Formed via click chemistry with alkynes.

    Amines: Formed by reduction of the azide group.

    Oxidized Derivatives: Formed under specific oxidation conditions.

Scientific Research Applications

4-Azido-3-fluorobutan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

    Biology: Potential use in bioconjugation techniques, where the azide group can be used to attach biomolecules to various substrates.

    Medicine: Investigated for its potential in drug development, particularly in the design of molecules with enhanced metabolic stability due to the presence of the fluorine atom.

    Industry: Utilized in the development of new materials with unique properties imparted by the azide and fluorine functional groups.

Mechanism of Action

The mechanism of action of 4-Azido-3-fluorobutan-1-amine hydrochloride depends on its specific application. In click chemistry, the azide group reacts with alkynes to form triazoles through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications. The fluorine atom can influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobutan-1-amine hydrochloride: Lacks the azide group, making it less versatile for click chemistry applications.

    3-Azidopropan-1-amine hydrochloride: Lacks the fluorine atom, which may result in different metabolic stability and electronic properties.

    4-Azidobutan-1-amine hydrochloride:

Uniqueness

4-Azido-3-fluorobutan-1-amine hydrochloride is unique due to the combination of both azide and fluorine functional groups. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

2901086-23-3

Molecular Formula

C4H10ClFN4

Molecular Weight

168.60 g/mol

IUPAC Name

4-azido-3-fluorobutan-1-amine;hydrochloride

InChI

InChI=1S/C4H9FN4.ClH/c5-4(1-2-6)3-8-9-7;/h4H,1-3,6H2;1H

InChI Key

UCYVVOAIBPIMOV-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(CN=[N+]=[N-])F.Cl

Origin of Product

United States

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